4-Methoxyphenylacetyl chloride

Overview

Description

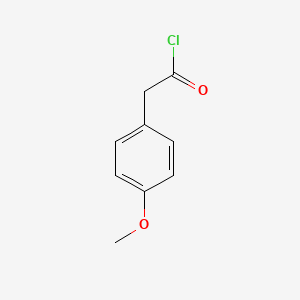

4-Methoxyphenylacetyl chloride (CAS: 4693-91-8), also known as p-methoxyphenylacetyl chloride, is an aromatic acyl chloride with the molecular formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol. This compound features a methoxy (-OCH₃) group at the para position of the phenyl ring and an acetyl chloride (-COCl) moiety. It is widely employed in organic synthesis, particularly in Friedel-Crafts acylations, nucleophilic substitutions, and cyclization reactions to produce chromones, coumarins, and isoquinoline derivatives .

Key applications include:

- Synthesis of 7-hydroxy-2-phenethyl chromones via ketone ring-closure reactions .

- Preparation of higenamine, a cardiotonic agent, through condensation with β-(3,4-dimethoxyphenyl)-ethylamine followed by cyclodehydration .

- Production of steroid sulfatase inhibitors such as 7-hydroxy-3-(4-methoxyphenyl)-4-methylcoumarin .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxyphenylacetyl chloride can be synthesized through the reaction of 4-methoxyphenylacetic acid with thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions, and the product is purified by distillation .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where 4-methoxyphenylacetic acid is treated with thionyl chloride. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 4-Methoxyphenylacetyl chloride undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-methoxyphenylacetic acid and hydrochloric acid.

Common Reagents and Conditions:

Amines: React with this compound to form amides under mild conditions.

Alcohols: React to form esters in the presence of a base such as pyridine.

Water: Hydrolyzes the compound to form the corresponding acid.

Major Products:

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

4-Methoxyphenylacetic Acid: Formed from hydrolysis.

Scientific Research Applications

Organic Synthesis

4-Methoxyphenylacetyl chloride is frequently employed as a reagent in organic synthesis for constructing complex molecules. Notably, it has been used in the following reactions:

- Formation of Amides : It reacts with amines to produce corresponding amides. For instance, the coupling of this compound with various amines has been reported to yield high-purity products under Schotten–Baumann conditions with yields exceeding 98% .

- Cyclization Reactions : In synthetic studies, it has been effectively used in Bischler–Napieralski cyclization to form isoquinoline derivatives. This method has demonstrated significant efficiency, yielding optically pure products .

Table 1: Reaction Examples Using this compound

| Reaction Type | Reactants | Product | Yield (%) |

|---|---|---|---|

| Amide Formation | This compound + Amine | Corresponding Amide | >98 |

| Bischler–Napieralski | This compound + POCl₃ | Isoquinoline Derivative | 83 |

| Spirofused Triene Dione | This compound + Diphenylacetylene | Spirofused Triene Dione | 63-75 |

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry, particularly as a building block for drug design. Its derivatives have been evaluated for biological activity against various targets:

- SARS-CoV Protease Inhibitors : Research indicates that derivatives of this compound exhibit inhibitory activity against the SARS-CoV 3CL protease, with some compounds showing low micromolar IC₅₀ values . This suggests potential applications in antiviral drug development.

- Anticancer Agents : Studies have explored the synthesis of peptidomimetics using this compound as a key building block. These compounds have been evaluated for their anticancer properties, showing promising results in preclinical models .

| Compound | Target | IC₅₀ (μM) |

|---|---|---|

| 4-Methoxyphenylacetyl derivative | SARS-CoV 3CL protease | 3.20 |

| Peptidomimetic derived from it | Various cancer cell lines | Varies |

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound plays a role in material science:

- Polymer Synthesis : The compound can be used to modify polymers, enhancing their properties for specific applications such as drug delivery systems or coatings.

- Biomaterials : Its derivatives have been investigated for use in developing biocompatible materials due to their functional groups that can facilitate interactions with biological systems .

Case Studies

Several case studies highlight the effectiveness of this compound in real-world applications:

- Synthesis of Isoquinoline Derivatives : A study demonstrated the successful synthesis of various isoquinoline derivatives using this compound under optimized conditions, showcasing its utility in generating complex molecular architectures .

- Antiviral Compound Development : Another research effort focused on synthesizing novel inhibitors targeting SARS-CoV protease using derivatives of this compound. The findings indicated that these compounds could serve as lead candidates for further development into antiviral therapies .

Mechanism of Action

The mechanism of action of 4-methoxyphenylacetyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles due to the electron-withdrawing effect of the carbonyl group, which makes the carbon atom highly electrophilic. This allows it to form various derivatives through nucleophilic acyl substitution reactions .

Comparison with Similar Compounds

The reactivity, yield, and applications of 4-methoxyphenylacetyl chloride are influenced by its substituents. Below is a comparative analysis with structurally related acyl chlorides:

Structural and Electronic Comparison

| Compound | Molecular Formula | Substituent | Electronic Effect | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | C₉H₉ClO₂ | -OCH₃ | Electron-donating (+M effect) | 184.62 |

| Phenylacetyl chloride | C₈H₇ClO | -H | Neutral | 154.59 |

| 4-Chlorophenylacetyl chloride | C₈H₆Cl₂O | -Cl | Electron-withdrawing (-I effect) | 189.04 |

| 4-(Trifluoromethyl)phenylacetyl chloride | C₉H₆ClF₃O | -CF₃ | Strongly electron-withdrawing (-I) | 222.59 |

Key Observations :

- The methoxy group enhances solubility in polar solvents and directs electrophilic substitutions to ortho/para positions. However, its electron-donating nature reduces electrophilicity compared to electron-withdrawing substituents like -Cl or -CF₃ .

- The trifluoromethyl group (-CF₃) significantly increases reactivity in acylation reactions due to its strong -I effect, leading to faster reaction kinetics than this compound .

Mechanistic Insights :

- Electron-withdrawing groups (e.g., -Cl, -CF₃) increase the electrophilicity of the acyl carbon, accelerating nucleophilic attack. Conversely, -OCH₃ reduces reactivity but improves regioselectivity in aromatic substitutions .

Biological Activity

4-Methoxyphenylacetyl chloride (MPAC) is an acyl chloride that serves as a significant intermediate in organic synthesis, particularly in the development of various bioactive compounds. This article explores its biological activity, focusing on its mechanisms of action, applications in medicinal chemistry, and synthesis of biologically relevant compounds.

Chemical Structure and Reactivity

this compound has the molecular formula CHClO and is characterized by its highly reactive acyl chloride functional group. This reactivity allows it to participate in nucleophilic acyl substitution reactions, making it a versatile building block in organic synthesis .

Mode of Action

The mode of action of MPAC involves its ability to react with various nucleophiles, including amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters. This property is crucial for synthesizing compounds with potential therapeutic effects. For instance, MPAC has been utilized in synthesizing higenamine, which exhibits cardiotonic properties.

Applications in Medicinal Chemistry

Synthesis of Bioactive Compounds

MPAC is employed in the synthesis of several biologically active compounds. Notably, it has been used to create intermediates for drugs with anti-inflammatory and antimicrobial properties. For example, it serves as a precursor in the synthesis of [14C]-labeled LY253351, a potent α1-receptor antagonist studied for treating benign prostatic hypertrophy (BPH) .

Case Studies

- Antibacterial Activity : A study reported that novel compounds synthesized from MPAC exhibited significant antibacterial properties against various pathogens. The derivatives demonstrated effective inhibition of bacterial growth, suggesting potential applications in developing new antibiotics .

- Anticancer Activity : Research highlighted that MPAC-derived compounds showed promising anticancer activity by inducing apoptosis in cancer cell lines. Specifically, certain β-lactam derivatives synthesized from MPAC were found to inhibit DNA replication in Jurkat T cells, indicating their potential as anticancer agents .

Biochemical Analysis

Interaction with Biomolecules

MPAC's ability to interact with enzymes and proteins suggests it may influence biochemical pathways. The compound's reactivity allows it to modify biomolecules, potentially altering enzyme activities and gene expressions .

Research Findings

- Enzyme Inhibition : Some studies have indicated that MPAC derivatives can act as enzyme inhibitors, which may contribute to their therapeutic effects. For instance, the inhibition of specific enzymes involved in inflammatory pathways has been observed .

- Cell Viability Studies : In vitro studies have demonstrated that compounds derived from MPAC can significantly reduce cell viability in melanoma cells under specific treatment conditions .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Methoxyphenylacetyl chloride, and how can reaction conditions be optimized?

The compound is synthesized via chlorination of 4-methoxyphenylacetic acid using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. Key parameters include anhydrous conditions, controlled temperature (0–25°C), and stoichiometric excess of the chlorinating agent to ensure complete conversion. Post-synthesis, purification via vacuum distillation or recrystallization is critical to remove residual acids or solvents. Yield optimization often requires monitoring reaction progress by TLC or FTIR to detect unreacted starting materials .

Q. Which analytical techniques are most effective for characterizing this compound, and how are they applied?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic shifts for the methoxy group (δ ~3.8 ppm for –OCH₃) and acyl chloride carbonyl (δ ~170–175 ppm) .

- HPLC : Used to assess purity (>98% typical for research-grade material), with reverse-phase columns and UV detection at 254 nm .

- FTIR : Peaks at ~1775 cm⁻¹ (C=O stretch of acyl chloride) and ~1250 cm⁻¹ (C–O of methoxy group) validate functional groups .

Q. What are the key stability considerations for storing this compound?

The compound is moisture-sensitive and prone to hydrolysis, forming 4-methoxyphenylacetic acid. Storage under inert gas (N₂/Ar) in airtight, dark glass containers at –20°C is recommended. Degradation can be detected via HCl gas evolution or discoloration .

Advanced Research Questions

Q. How does the methoxy substituent influence the reactivity of this compound in nucleophilic acyl substitution reactions?

The electron-donating methoxy group (–OCH₃) activates the aromatic ring via resonance, stabilizing the intermediate acylium ion during nucleophilic attack. This enhances reactivity toward amines and alcohols compared to non-substituted phenylacetyl chlorides. However, steric hindrance from the methoxy group may reduce reaction rates with bulky nucleophiles .

Q. What methodologies address side reactions (e.g., hydrolysis or Friedel-Crafts acylation) during its use in synthesis?

- Hydrolysis Mitigation : Use dry solvents (e.g., DCM, THF) and molecular sieves to scavenge trace water .

- Friedel-Crafts Byproducts : Avoid Lewis acids (e.g., AlCl₃) in reactions involving electron-rich aromatics. Catalytic scandium triflate or flow chemistry setups can suppress unwanted electrophilic acylation .

Q. How does this compound compare to structurally similar acyl chlorides (e.g., 4-chlorophenylacetyl chloride) in coupling reactions?

Comparative studies show that the methoxy group increases electrophilicity at the carbonyl carbon, accelerating amide/ester formation. However, it reduces stability in polar protic solvents. Kinetic studies using UV-Vis spectroscopy or conductometry can quantify these differences .

Q. What role does this compound play in synthesizing bioactive molecules (e.g., stilbenes or peptidomimetics)?

It serves as a key intermediate in constructing stilbene derivatives (e.g., via condensation with methylanisole and AlCl₃) for estrogenic activity studies . In peptidomimetics, it acylates amine termini to enhance lipophilicity and metabolic stability .

Properties

IUPAC Name |

2-(4-methoxyphenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJOONIFSVSFAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196988 | |

| Record name | Benzenacetyl chloride, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4693-91-8 | |

| Record name | 4-Methoxybenzeneacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4693-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenacetyl chloride, 4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004693918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenacetyl chloride, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetyl chloride, 4-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methoxyphenylacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.